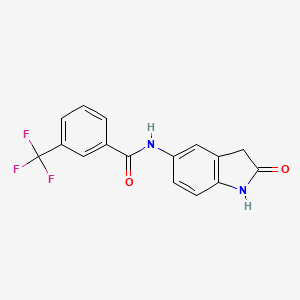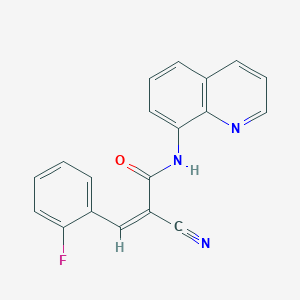![molecular formula C20H21N5O3 B2703467 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-48-4](/img/structure/B2703467.png)
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It is part of the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . Imidazoles are found in many biologically important compounds and have a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and ammonia . A specific method for synthesizing highly substituted tricyclic isoindole-1,3-diones, which may be similar to the compound , involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The specific structure of “this compound” is not available in the search results.Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives can lead to the formation of highly substituted tricyclic isoindole-1,3-diones . This reaction involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of 7,8-polymethylenehypoxanthines and subsequent derivatives, including 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, illustrates the chemical foundation for creating compounds with potential antiviral and antihypertensive activities. These derivatives serve as precursors for further chemical modifications, expanding the scope of research into purine-based pharmacology (Nilov et al., 1995).
Novel Synthesis Approaches
Research into the synthesis of disubstituted 1-benzylimidazoles as precursors of purine analogs highlights innovative methods in constructing complex molecules. These approaches provide pathways to generate compounds with varied substituents, potentially leading to new drug discoveries (Alves et al., 1994).
Antioxidant and Anticancer Properties
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, underscore the therapeutic potential of purine derivatives in oncology. These compounds have shown efficacy in in-vitro models, suggesting their utility as a basis for developing anticancer agents (Deady et al., 2003).
Structural and Mechanistic Insights
Studies on the synthesis and photochromism of dimers and reactions with nucleophilic reagents provide insights into the structural dynamics and mechanistic pathways of purine derivatives. These investigations shed light on the chemical behavior and potential applications of these compounds in materials science and pharmacology (Bai et al., 2010).
Propriétés
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-9-7-8-10-15(14)28-6-2/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZSSWOIXOCWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
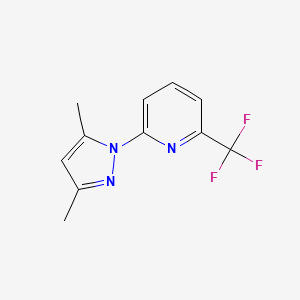
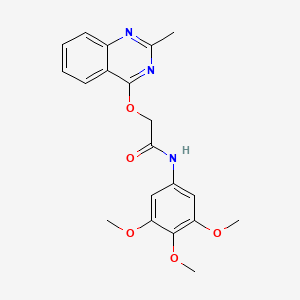
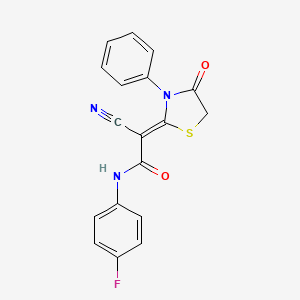
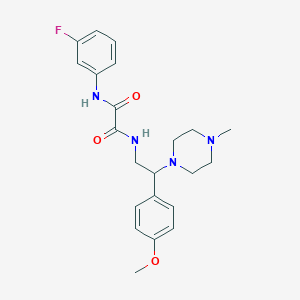
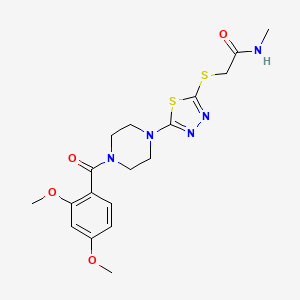

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)
![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)

